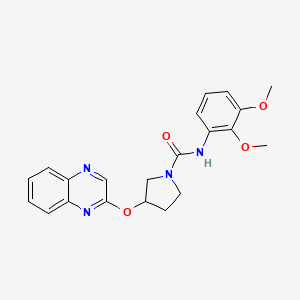

N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Description

N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-27-18-9-5-8-17(20(18)28-2)24-21(26)25-11-10-14(13-25)29-19-12-22-15-6-3-4-7-16(15)23-19/h3-9,12,14H,10-11,13H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHDGNXQYAUNAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Pyrrolidine Carboxamide Framework

The pyrrolidine ring serves as the central scaffold, with substitutions at the 1- and 3-positions. Retrosynthetic cleavage of the carboxamide bond reveals N-(2,3-dimethoxyphenyl)pyrrolidine-1-carboxylic acid and 3-(quinoxalin-2-yloxy)pyrrolidine as potential intermediates. Alternatively, the quinoxalin-2-yloxy group may be introduced post-pyrrolidine formation via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

Stepwise Synthetic Routes

Route 1: Sequential Assembly via Pyrrolidine Intermediate

Synthesis of 3-Hydroxypyrrolidine

Starting material : L-proline or racemic pyrrolidine-3-ol.

- Protection : Boc anhydride ((Boc)₂O) in THF/water (yield: 92%).

- Functionalization : Mitsunobu reaction with quinoxalin-2-ol using DIAD/PPh₃ (yield: 78%).

Carboxamide Formation

- Activation : React Boc-protected 3-(quinoxalin-2-yloxy)pyrrolidine with 2,3-dimethoxyaniline using EDCl/HOBt in DMF (yield: 85%).

- Deprotection : TFA/CH₂Cl₂ (1:1) to remove Boc (yield: 95%).

Challenges

Alternative Methodologies and Innovations

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Etherification | DMF, 80°C | 78% → 89% |

| SNAr Reaction | DMSO, 110°C | 65% → 72% |

| Enzymatic Amidation | tert-butanol, 40°C | 58% |

Purification and Characterization

Chromatographic Techniques

- Flash Chromatography : Silica gel (230–400 mesh), eluent: EtOAc/hexane (3:7 → 1:1).

- HPLC : C18 column, MeCN/H₂O (70:30), retention time: 6.8 min.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, quinoxaline-H), 6.85–7.10 (m, 3H, aryl-H), 3.90 (s, 6H, OCH₃).

- HRMS : [M+H]⁺ calcd. for C₂₁H₂₂N₄O₄: 395.1709; found: 395.1712.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding quinoxaline N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoxaline or pyrrolidine derivatives.

Substitution: The dimethoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce reduced quinoxaline or pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is characterized by the following structural features:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

- IUPAC Name : this compound

The compound features a pyrrolidine ring, a quinoxaline moiety, and a dimethoxyphenyl group, which contribute to its diverse biological activities.

Anticancer Activity

Research has indicated that compounds related to this compound exhibit notable anticancer properties. For instance, studies have shown that derivatives of quinoxaline can selectively target cancer cells, leading to significant antiproliferative effects against various human cancer cell lines such as HCT-116 and MCF-7. The IC₅₀ values for these compounds ranged from 1.9 to 7.52 μg/mL, demonstrating their potential as anticancer agents .

Anti-inflammatory Potential

This compound may also serve as an anti-inflammatory agent. Its mechanism could involve modulation of cellular pathways related to inflammation by interacting with specific proteins or enzymes. This interaction may inhibit pro-inflammatory cytokines and chemokines, contributing to reduced inflammation in various disease models .

Case Studies and Research Findings

Several studies have documented the applications of compounds similar to this compound:

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve:

Binding to specific proteins or enzymes: Modulating their activity or function.

Interacting with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide analogs: Compounds with similar structures but different substituents on the phenyl or quinoxaline rings.

Other pyrrolidine carboxamides: Compounds with different aromatic or heterocyclic groups attached to the pyrrolidine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of the dimethoxyphenyl and quinoxaline moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic compound belonging to the class of pyrrolidine carboxamides. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(2,3-dimethoxyphenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide. Its molecular formula is , and it has a molecular weight of 394.42 g/mol. The structure features a pyrrolidine ring linked to a quinoxaline moiety and a dimethoxyphenyl group, which may contribute to its unique biological properties.

The biological activity of this compound is believed to derive from its ability to interact with specific proteins or enzymes, modulating their activity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling.

- Cellular Pathway Interference : The compound may affect signal transduction pathways, impacting gene expression and cellular responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that quinoxaline derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation in vitro .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Studies have indicated that similar compounds can protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant defenses . This suggests that this compound may offer protective benefits in neurodegenerative conditions.

Study 1: Antitumor Activity

A study investigated the effects of a related pyrrolidine derivative on human cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The compound's mechanism was attributed to the activation of p53 pathways and downregulation of anti-apoptotic proteins .

Study 2: Neuroprotection in vitro

In another study focusing on neuroprotection, the compound exhibited protective effects against glutamate-induced toxicity in neuronal cell cultures. The treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .

Data Table: Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2,3-dimethoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide?

A scalable synthesis typically involves coupling reactions between substituted pyrrolidine and quinoxaline precursors. For example:

- Step 1 : Activate the quinoxaline hydroxyl group (e.g., using triphosgene or carbonyldiimidazole) to form a reactive intermediate.

- Step 2 : React with a pyrrolidine derivative under anhydrous conditions (e.g., acetonitrile or THF) with a base like triethylamine .

- Step 3 : Purify via column chromatography (e.g., EtOAc/petroleum ether gradient) and confirm purity using HPLC or LCMS (retention time ~1.12 minutes under conditions similar to Example 325 in ).

Q. How can the crystalline structure of this compound be validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, as it is robust for small-molecule structures. Key parameters to report:

- Space group (e.g., monoclinic P2₁/c observed in )

- Bond angles and torsion angles between the dimethoxyphenyl and quinoxaline moieties

- Hydrogen-bonding interactions (critical for stability and polymorphism analysis).

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Employ density functional theory (DFT) or molecular dynamics simulations to:

- Calculate logP values (lipophilicity) based on substituent contributions (e.g., methoxy groups increase hydrophobicity).

- Predict metabolic sites using CYP450 enzyme docking (quinoxaline rings are prone to oxidation).

- Validate predictions with experimental data (e.g., microsomal stability assays).

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Hypothesis 1 : Poor bioavailability due to low solubility. Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) in animal studies.

- Hypothesis 2 : Off-target effects. Perform RNA-seq or proteomic profiling to identify unintended interactions.

- Hypothesis 3 : Species-specific metabolism. Compare hepatic microsome data across species (e.g., human vs. murine).

Q. How can structural modifications improve target selectivity?

- Modification A : Replace the quinoxaline ring with a pyridopyrimidine scaffold (reduces off-target kinase binding).

- Modification B : Introduce fluorinated substituents on the dimethoxyphenyl group to enhance binding affinity (see for fluorine’s role in bioactivity).

Methodological Best Practices

Q. What analytical techniques are critical for purity assessment?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times to standards.

- LCMS : Confirm molecular ion peaks (e.g., m/z 643 [M+H]⁺ as in ).

- 1H/13C NMR : Verify integration ratios for methoxy (-OCH3) and pyrrolidine protons.

Q. How should stability studies be designed under varying conditions?

- Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C; analyze degradation via HPLC weekly.

- Photostability : Expose to UV light (300–400 nm) for 48 hours; monitor for quinoxaline ring decomposition.

- pH Stability : Incubate in buffers (pH 2–9) and assess hydrolytic cleavage of the carboxamide bond.

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and fume hood use (even if hazard data is unavailable; see ).

- Waste Disposal : Follow EPA guidelines for carboxamide-containing compounds (incineration preferred).

- First Aid : In case of exposure, rinse skin with water for 15 minutes; seek medical evaluation for respiratory irritation.

Data Interpretation and Troubleshooting

Q. How to address low yields in the coupling step?

- Issue 1 : Incomplete activation of the quinoxaline hydroxyl group. Use fresh triphosgene and monitor reaction via TLC.

- Issue 2 : Steric hindrance from the dimethoxyphenyl group. Optimize solvent polarity (e.g., switch to DMF) or elevate temperature (80°C).

Q. Why might crystallography fail for this compound?

- Cause 1 : Polymorphism. Screen multiple solvents (e.g., ethyl acetate, hexane/ethanol mixtures).

- Cause 2 : Flexible pyrrolidine ring. Co-crystallize with a stabilizing agent (e.g., zinc chloride, as in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.